molecular formula C14H12Br2O2 B11939184 3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl CAS No. 100542-54-9

3,3'-Dibromo-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B11939184
CAS No.: 100542-54-9
M. Wt: 372.05 g/mol
InChI Key: YAJRLSQAVCETBJ-UHFFFAOYSA-N
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Description

3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl is an organic compound characterized by the presence of two bromine atoms and two methoxy groups attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl typically involves the bromination of 6,6’-dimethoxy-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Coupling: Formation of extended biphenyl structures.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl involves its interaction with molecular targets through its bromine and methoxy groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dibromo-6,6’-dimethoxy-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups on the biphenyl structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other similar compounds .

Properties

CAS No.

100542-54-9

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

4-bromo-2-(5-bromo-2-methoxyphenyl)-1-methoxybenzene

InChI

InChI=1S/C14H12Br2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,1-2H3

InChI Key

YAJRLSQAVCETBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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